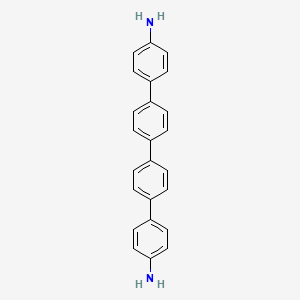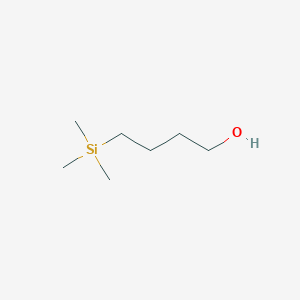
4-(Trimethylsilyl)butan-1-ol
Übersicht
Beschreibung
4-(Trimethylsilyl)butan-1-ol is an organic compound with the linear formula C7H18OSi . It is a colorless liquid and is used as an organic chemical synthesis intermediate .
Molecular Structure Analysis
The molecular structure of 4-(Trimethylsilyl)butan-1-ol consists of a butanol molecule where one of the hydrogen atoms is replaced by a trimethylsilyl group (−Si(CH3)3) . This molecule contains a total of 26 bonds, including 8 non-H bonds, 4 rotatable bonds, 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis
4-(Trimethylsilyl)butan-1-ol has a boiling point of 96 °C (at a pressure of 25 Torr) and a density of 0.830 g/cm3 at 25 °C . Its molecular weight is 146.3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
4-(Trimethylsilyl)butan-1-ol is involved in various synthesis and chemical reactions. For instance, it has been used in the synthesis of 1,4-bis(trimethylsily)buta-2,3-dienes, which are further utilized in epoxidation reactions to create oxyallyl species. These species are then trapped by nucleophiles to yield 1,4-bis(trimethylsilyl)butan-3-ol-2-one derivatives (Santelli-Rouvier, Lefrère, & Santelli, 1999).
Catalysis and Reaction Mechanisms
In catalysis, 4-(Trimethylsilyl)butan-1-ol plays a significant role. For example, it is used in metal-catalyzed reactions, particularly involving palladium. It is also a part of processes involving silylation and reduction, highlighting its versatility in various chemical transformations (Overman, Brown, & McCann, 2003).
Biocatalysis
In the field of biocatalysis, 4-(Trimethylsilyl)butan-1-ol is utilized in enzymatic processes. An example of this is its use in the resolution of 4-trimethylsilyl-3-butyn-2-ol, leading to the production of homopropargylic alcohol adducts, demonstrating its importance in creating stereochemically complex molecules (Marshall, Chobanian, & Yanik, 2001).
Safety And Hazards
4-(Trimethylsilyl)butan-1-ol is classified as a flammable liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective clothing and ensuring good ventilation .
Eigenschaften
IUPAC Name |
4-trimethylsilylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18OSi/c1-9(2,3)7-5-4-6-8/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJXWYVEZHDNPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294484 | |
| Record name | 4-(trimethylsilyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trimethylsilyl)butan-1-ol | |
CAS RN |
2917-40-0 | |
| Record name | NSC96811 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(trimethylsilyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

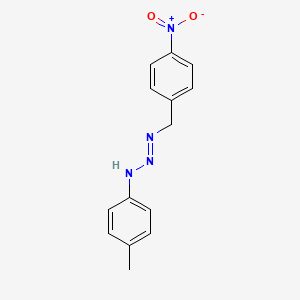
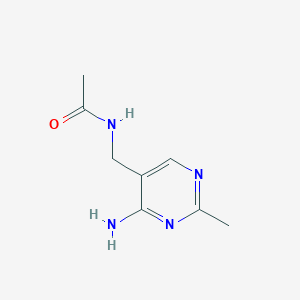
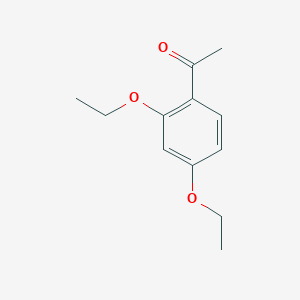
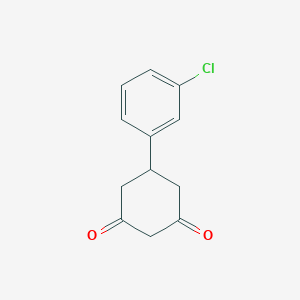
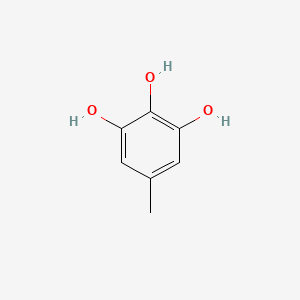
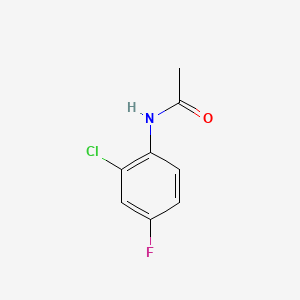
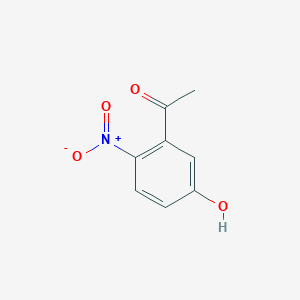
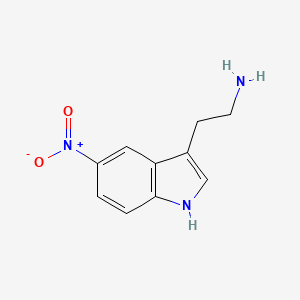
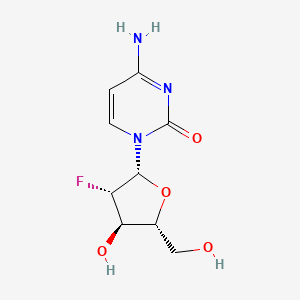
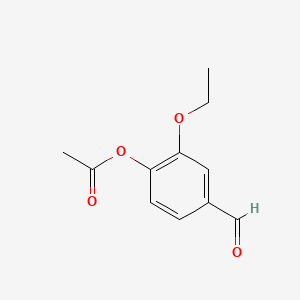
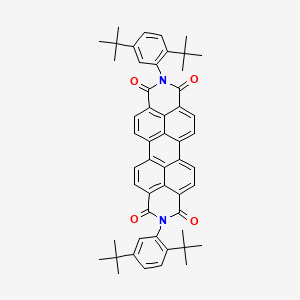
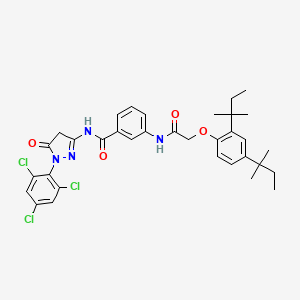
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B1585171.png)
